2-chloro-5-{5-(prop-2-ynylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine
Description
Properties
IUPAC Name |
2-chloro-5-[5-prop-2-ynylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N4S/c1-2-8-26-16-24-23-15(11-6-7-14(18)22-10-11)25(16)13-5-3-4-12(9-13)17(19,20)21/h1,3-7,9-10H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCLYVLHUVCOER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The 1,2,4-triazole ring is synthesized via cyclocondensation of thiosemicarbazides derived from 3-(trifluoromethyl)phenylhydrazine. Reacting 3-(trifluoromethyl)phenylhydrazine with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) yields the corresponding thiosemicarbazide intermediate. Subsequent cyclization with acetic acid under reflux forms 4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thiol (Compound A).
Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 1 | CS₂, KOH, EtOH | 0–5°C | 2 h | 85–90 |
| 2 | CH₃COOH, reflux | 110°C | 6 h | 78–82 |
Functionalization at Position 5
The thiol group at position 5 of Compound A undergoes alkylation with propargyl bromide in dry acetone using potassium carbonate (K₂CO₃) as a base. This step introduces the prop-2-ynylthio group, yielding 5-(prop-2-ynylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole (Compound B).
Reaction Conditions
| Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Propargyl bromide | Acetone | RT | 4 h | 86 |
Preparation of the Pyridine Scaffold
Chlorination of 3-Methylpyridine
2-Chloro-5-chloromethylpyridine (Compound C) is synthesized via direct chlorination of 3-methylpyridine using chlorine gas (Cl₂) in water at 40–60°C, catalyzed by iron(III) chloride (FeCl₃). This method achieves regioselective chlorination at positions 2 and 5.
Reaction Conditions
| Reagents | Catalyst | Temperature | Pressure | Yield (%) |
|---|---|---|---|---|
| Cl₂, H₂O | FeCl₃ | 50°C | 1 atm | 70–75 |
Functionalization of Chloromethyl Group
The chloromethyl group of Compound C is converted to an amine via nucleophilic substitution with liquid ammonia in an autoclave. This yields 2-chloro-5-aminomethylpyridine (Compound D), though further modification is required to introduce the triazole moiety.
Reaction Conditions
| Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| NH₃ (liquid) | Toluene | 0–5°C | 8 h | 70 |
Coupling of Triazole and Pyridine Moieties
Ullmann-Type Coupling
A copper-catalyzed Ullmann coupling links the triazole (Compound B) to the pyridine scaffold (Compound C). Using copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand in dimethylformamide (DMF), the reaction proceeds at 100°C to form the final product.
Reaction Conditions
| Reagents | Catalyst/Ligand | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| CuI, 1,10-phenanthroline | DMF | 100°C | 24 h | 65–70 |
Optimization Challenges
Key challenges include minimizing byproducts from competing nucleophilic displacements and ensuring regioselectivity. The electron-withdrawing chloro group at position 2 of the pyridine deactivates the ring, necessitating harsh conditions for coupling.
Alternative Synthetic Routes
Click Chemistry for Triazole Formation
While Huisgen cycloaddition is typically used for 1,2,3-triazoles, modified conditions using copper(I) acetylides enable selective 1,2,4-triazole formation. Reacting 3-(trifluoromethyl)phenyl azide with a propargylthio-functionalized alkyne in the presence of Cu(I) yields the triazole core directly.
Reaction Conditions
| Reagents | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cu(OAc)₂, Sodium ascorbate | t-BuOH/H₂O | RT | 12 h | 88 |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for cyclocondensation and alkylation steps. For example, cyclizing thiosemicarbazides at 150°C for 20 minutes improves yields to 90%.
Analytical Characterization
Spectroscopic Data
X-Ray Crystallography
Single-crystal X-ray analysis confirms the regioisomeric purity of the triazole ring and the spatial orientation of the trifluoromethylphenyl group.
Industrial-Scale Considerations
Cost-Effective Catalysts
Replacing CuI with cheaper Cu(OAc)₂ in coupling reactions reduces costs without compromising yield.
Solvent Recycling
Toluene and DMF are recovered via distillation and reused, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-{5-(prop-2-ynylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The prop-2-ynylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under certain conditions to yield dihydrotriazoles.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the prop-2-ynylthio group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a wide range of pyridine derivatives.
Scientific Research Applications
2-chloro-5-{5-(prop-2-ynylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2-chloro-5-{5-(prop-2-ynylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The triazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physicochemical properties, and biological relevance of 2-chloro-5-{5-(prop-2-ynylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine with structurally related triazole-pyridine derivatives:
Structural and Electronic Differences
- Prop-2-ynylthio vs. Allyl/Alkylthio : The terminal alkyne in the target compound may confer higher reactivity (e.g., click chemistry applications) compared to allyl or ethylthio groups in analogs .
- Halogen Diversity : Compounds with multiple halogens (e.g., 2,6-dichlorobenzylthio) exhibit stronger antimicrobial activity but may suffer from higher toxicity .
Biological Activity
2-Chloro-5-{5-(prop-2-ynylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its role in various biological activities. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that compounds containing triazole moieties exhibit anticancer properties. A study demonstrated that derivatives of triazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, related compounds have shown cytotoxic effects against several cancer cell lines, including breast and colon cancer cells, with IC50 values in the micromolar range (e.g., 6.2 μM for HCT-116 cells) .
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. The compound's structure suggests potential efficacy against a range of pathogens. In vitro studies have highlighted the effectiveness of similar triazole compounds against bacterial strains and fungi, making them candidates for further development as antimicrobial agents .
Antioxidant Properties
Antioxidant activity has been attributed to compounds with thiol groups, which can scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases. Studies have shown that triazole-thiol derivatives possess significant antioxidant capabilities, indicating that this compound may exhibit similar effects .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Triazole compounds often inhibit enzymes such as cytochrome P450s involved in drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs.
- DNA Intercalation : Some studies suggest that triazole derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell survival and proliferation, contributing to its anticancer effects.
Case Studies
A notable case study examined the effects of related triazole compounds on human cancer cell lines. The study found that modifications to the triazole ring significantly affected cytotoxicity and selectivity towards cancer cells versus normal cells. Such findings underscore the importance of structural optimization in enhancing therapeutic efficacy .
Comparative Analysis of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-chloro-5-{5-(prop-2-ynylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, reacting a triazole-thiol precursor (e.g., 4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol) with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) introduces the prop-2-ynylthio group. Microwave-assisted synthesis (60–80°C, 30–60 min) improves yield and purity compared to conventional heating .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and characterize intermediates using ¹H/¹³C NMR to confirm regioselectivity .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodology : Use multi-spectroscopic techniques:
- ¹H/¹³C NMR : Identify protons on the pyridine (δ 8.5–9.0 ppm), triazole (δ 7.5–8.0 ppm), and CF₃ groups (δ ~120–125 ppm in ¹³C) .
- IR Spectroscopy : Confirm S–C≡C (2100–2150 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) stretches .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected at m/z ~440–450) .
Q. What are the standard purity assessment protocols for this compound?
- Methodology :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~5–7 min .
- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (e.g., C ~50%, N ~15%, S ~7%) .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, disorder) in this compound be resolved?
- Methodology :
- Data Collection : Use high-resolution synchrotron X-ray diffraction (λ = 0.7–1.0 Å) to mitigate absorption effects from chlorine/fluorine .
- Refinement : Apply SHELXL for disorder modeling (e.g., prop-2-ynylthio group) and TWIN/BASF commands in SHELX for twinned crystals .
- Validation : Check Rint (<5%) and Flack parameter (|x| < 0.1) to confirm chiral purity .
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?
- Methodology :
- Substituent Variation : Replace prop-2-ynylthio with alkyl/arylthio groups (e.g., benzylthio, furylthio) to assess steric/electronic effects on bioactivity .
- Biological Assays : Test antifungal activity (e.g., Candida albicans MIC assays) and correlate with logP values (computed via DFT) to evaluate hydrophobicity-activity trends .
Q. How do computational methods (e.g., DFT, molecular docking) explain its potential biological activity?
- Methodology :
- DFT Optimization : Use B3LYP/6-31G(d) to calculate HOMO-LUMO gaps; lower gaps (<4 eV) suggest higher reactivity .
- Docking Studies : Target fungal CYP51 (PDB: 5TZ1) to predict binding affinity; triazole and pyridine moieties likely interact with heme Fe³⁺ and hydrophobic pockets .
Q. What are the best practices for reconciling contradictory bioactivity data across studies?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
